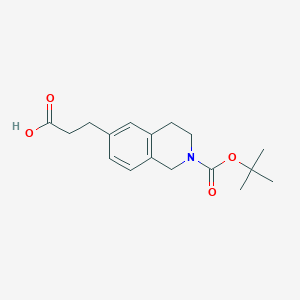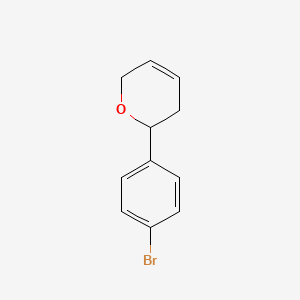
2-(4-bromophenyl)-3,6-dihydro-2H-pyran
概要
説明
2-(4-Bromophenyl)-3,6-dihydro-2H-pyran is an organic compound that features a bromophenyl group attached to a dihydropyran ring. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a valuable subject for various chemical studies and applications.
作用機序
Target of Action
Compounds with similar structures, such as bromophenols , have been shown to interact with various biological targets.
Mode of Action
Brominated compounds often act by forming covalent bonds with biological targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Without specific information on the compound, it’s difficult to predict the exact biochemical pathways that “2-(4-bromophenyl)-3,6-dihydro-2H-pyran” might affect. Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity .
Pharmacokinetics
Generally, the pharmacokinetic properties of a compound depend on its chemical structure, and brominated compounds can have diverse pharmacokinetic properties .
Result of Action
Brominated compounds can have a wide range of effects, depending on their specific targets and mode of action .
生化学分析
Biochemical Properties
2-(4-Bromophenyl)-3,6-dihydro-2H-pyran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, this compound may interact with other biomolecules, such as reactive oxygen species, influencing oxidative stress levels within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress response and apoptosis . This compound can also affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and receptors. For instance, the compound can bind to the active site of acetylcholinesterase, inhibiting its activity and leading to the accumulation of acetylcholine in the synaptic cleft . This inhibition can result in prolonged neurotransmission and potential neurotoxic effects. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites with different biological activities . In in vitro studies, prolonged exposure to this compound has been associated with changes in cellular morphology, reduced cell viability, and alterations in metabolic activity . In in vivo studies, long-term exposure may result in cumulative effects on organ function and overall health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects, such as neurotoxicity, hepatotoxicity, and oxidative stress . It is crucial to determine the safe dosage range for potential therapeutic applications and to avoid toxic effects at higher doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and for developing strategies to mitigate potential adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution within the body . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity . The distribution of the compound can affect its therapeutic potential and toxicity, highlighting the importance of understanding its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and for developing targeted therapeutic strategies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-3,6-dihydro-2H-pyran typically involves the reaction of 4-bromobenzaldehyde with dihydropyran in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the dihydropyran ring. Commonly used acid catalysts include p-toluenesulfonic acid or sulfuric acid, and the reaction is usually carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The dihydropyran ring can be oxidized to form corresponding lactones or reduced to form tetrahydropyran derivatives.
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used for substitution reactions.
Major Products
Electrophilic Aromatic Substitution: Products include nitro, sulfo, or halo derivatives of the original compound.
Oxidation: Products include lactones or carboxylic acids.
Reduction: Products include tetrahydropyran derivatives.
Substitution: Products include azido, amino, or thio derivatives.
科学的研究の応用
2-(4-Bromophenyl)-3,6-dihydro-2H-pyran has several applications in scientific research:
類似化合物との比較
Similar Compounds
2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: This compound also contains a bromophenyl group but differs in its overall structure and properties.
4-Bromophenylacetic acid: This compound has a bromophenyl group attached to an acetic acid moiety, making it structurally different but functionally similar in some reactions.
4-Bromophenol: This compound features a bromophenyl group attached to a hydroxyl group, offering different reactivity and applications.
Uniqueness
2-(4-Bromophenyl)-3,6-dihydro-2H-pyran is unique due to its combination of an aromatic bromophenyl group and a heterocyclic dihydropyran ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-(4-bromophenyl)-3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-2,4-7,11H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZBBSBAKBTDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
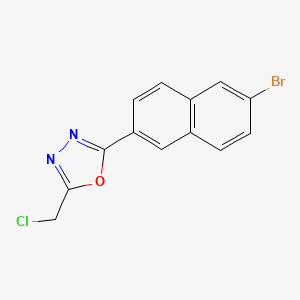
![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)

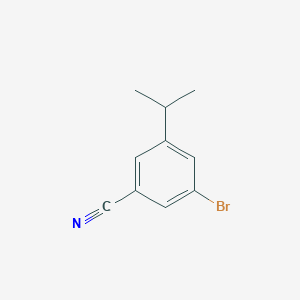
![1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1382664.png)
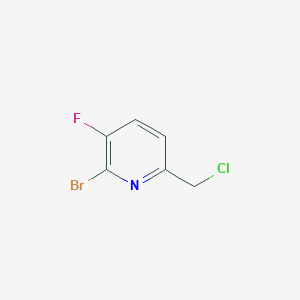
![[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride](/img/structure/B1382667.png)
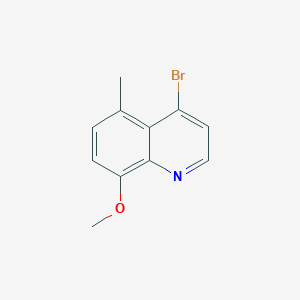
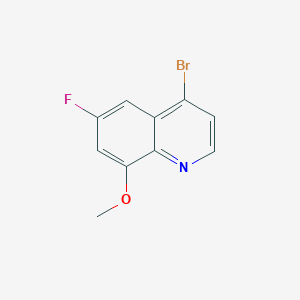
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B1382670.png)
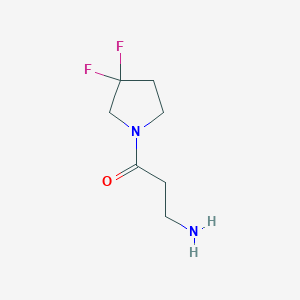
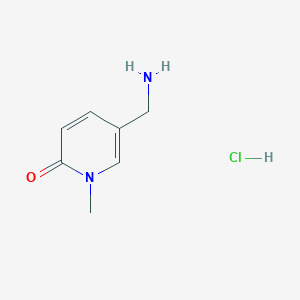
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382678.png)
